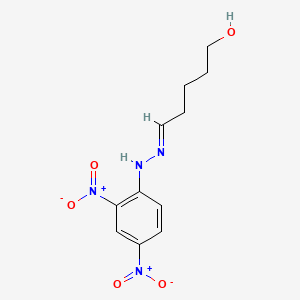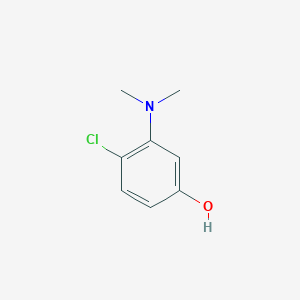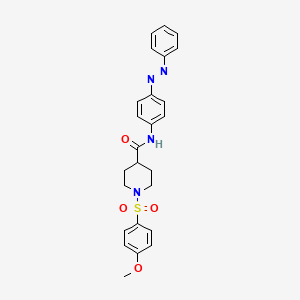
(E)-1-((4-methoxyphenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)piperidine-4-carboxamide
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
(E)-1-((4-methoxyphenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)piperidine-4-carboxamide is a complex organic compound that features a piperidine ring substituted with various functional groups
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of (E)-1-((4-methoxyphenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)piperidine-4-carboxamide typically involves multi-step organic reactions. The process may start with the preparation of the piperidine ring, followed by the introduction of the sulfonyl and carboxamide groups. The methoxyphenyl and phenyldiazenyl groups are then attached through various coupling reactions. Specific reaction conditions, such as temperature, solvents, and catalysts, are optimized to achieve high yields and purity.
Industrial Production Methods
In an industrial setting, the production of this compound would involve scaling up the laboratory synthesis methods. This includes the use of larger reactors, continuous flow systems, and automated processes to ensure consistent quality and efficiency. Safety measures and environmental considerations are also crucial in industrial production.
化学反応の分析
Types of Reactions
(E)-1-((4-methoxyphenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)piperidine-4-carboxamide can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or modify existing ones.
Reduction: Reduction reactions can be used to alter the oxidation state of certain atoms within the molecule.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions to replace specific functional groups.
Common Reagents and Conditions
Common reagents used in these reactions include oxidizing agents like potassium permanganate, reducing agents like lithium aluminum hydride, and various nucleophiles or electrophiles for substitution reactions. Reaction conditions such as temperature, pressure, and solvent choice are optimized based on the desired transformation.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield sulfoxides or sulfones, while reduction could produce amines or alcohols. Substitution reactions can introduce a wide range of functional groups, leading to diverse derivatives of the original compound.
科学的研究の応用
Chemistry
In chemistry, (E)-1-((4-methoxyphenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)piperidine-4-carboxamide is studied for its reactivity and potential as a building block for more complex molecules. Its unique structure allows for the exploration of new synthetic pathways and the development of novel compounds.
Biology
In biological research, this compound may be investigated for its interactions with biological molecules, such as proteins or nucleic acids. Studies may focus on its potential as a biochemical probe or its effects on cellular processes.
Medicine
In medicine, this compound could be explored for its therapeutic potential. Researchers may investigate its activity against specific diseases or its ability to modulate biological pathways.
Industry
In industrial applications, this compound may be used in the development of new materials, such as polymers or coatings. Its unique properties could also make it valuable in the production of specialty chemicals or pharmaceuticals.
作用機序
The mechanism of action of (E)-1-((4-methoxyphenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)piperidine-4-carboxamide involves its interaction with specific molecular targets. These targets could include enzymes, receptors, or other proteins that play a role in various biological pathways. The compound’s effects are mediated through binding to these targets, leading to changes in their activity or function.
類似化合物との比較
Similar Compounds
Similar compounds to (E)-1-((4-methoxyphenyl)sulfonyl)-N-(4-(phenyldiazenyl)phenyl)piperidine-4-carboxamide include other piperidine derivatives with sulfonyl and carboxamide groups. Examples might include:
- This compound analogs with different substituents on the phenyl rings.
- Piperidine-4-carboxamide derivatives with varying sulfonyl groups.
Uniqueness
The uniqueness of this compound lies in its specific combination of functional groups and their spatial arrangement. This unique structure may confer distinct chemical reactivity and biological activity compared to similar compounds.
特性
CAS番号 |
1007004-96-7 |
|---|---|
分子式 |
C25H26N4O4S |
分子量 |
478.6 g/mol |
IUPAC名 |
1-(4-methoxyphenyl)sulfonyl-N-(4-phenyldiazenylphenyl)piperidine-4-carboxamide |
InChI |
InChI=1S/C25H26N4O4S/c1-33-23-11-13-24(14-12-23)34(31,32)29-17-15-19(16-18-29)25(30)26-20-7-9-22(10-8-20)28-27-21-5-3-2-4-6-21/h2-14,19H,15-18H2,1H3,(H,26,30) |
InChIキー |
STCIGOXQTLOWQN-UHFFFAOYSA-N |
正規SMILES |
COC1=CC=C(C=C1)S(=O)(=O)N2CCC(CC2)C(=O)NC3=CC=C(C=C3)N=NC4=CC=CC=C4 |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


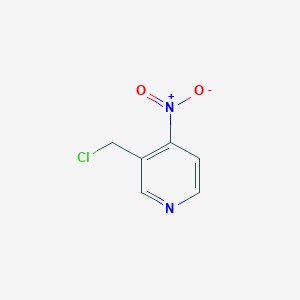
![1-[(E)-1,3-benzodioxol-5-ylmethylideneamino]benzimidazol-2-amine](/img/structure/B14140031.png)
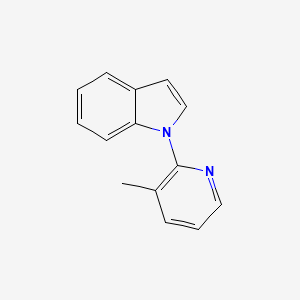

![8-(4-bromophenyl)-3,8,10-triazatricyclo[7.4.0.02,7]trideca-1(9),2(7),3,5,10,12-hexaene](/img/structure/B14140045.png)
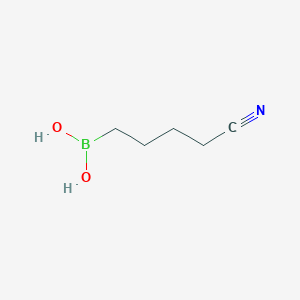
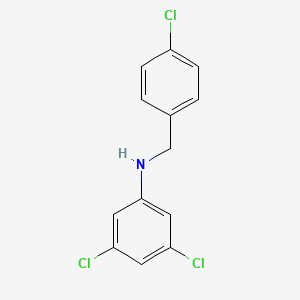

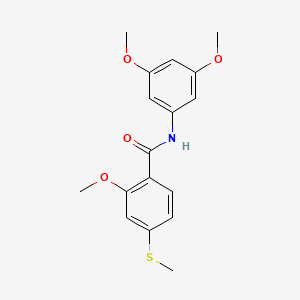
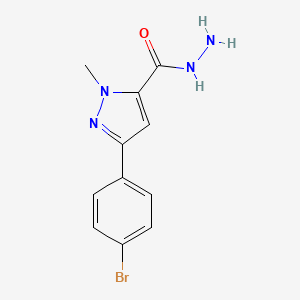
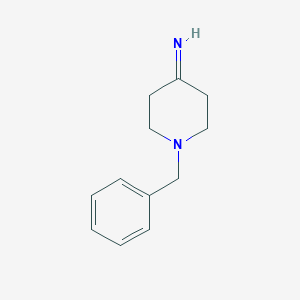
![1-[1,1a(2)-Biphenyl]-4-yl-3-(3-bromophenyl)-2-propen-1-one](/img/structure/B14140088.png)
